molecular formula C9H7ClN2 B1354708 7-Chloroquinolin-2-amine CAS No. 43200-95-9

7-Chloroquinolin-2-amine

Cat. No.: B1354708
CAS No.: 43200-95-9
M. Wt: 178.62 g/mol
InChI Key: CVUUCFIVYYDLHL-UHFFFAOYSA-N
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Description

7-Chloroquinolin-2-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, and anticancer properties . The presence of a chlorine atom at the 7th position and an amine group at the 2nd position in the quinoline ring structure gives this compound its unique chemical and biological properties.

Chemical Reactions Analysis

Types of Reactions: 7-Chloroquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

7-Chloroquinolin-2-amine and its derivatives have demonstrated significant antimicrobial properties. A study by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against clinical isolates of Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent activity compared to standard antibiotics.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (µg/mL)Target Organism
This compound32E. coli
Derivative A16Staphylococcus aureus
Derivative B8Pseudomonas aeruginosa

Antimalarial Applications

The antimalarial potential of this compound has been a focal point in recent research. A notable study synthesized various derivatives and assessed their activity against Plasmodium falciparum. The results indicated that several compounds exhibited high antimalarial activity with IC50 values below 50 μM, with some derivatives showing exceptional efficacy .

Table 2: Antimalarial Activity of Selected Derivatives

CompoundIC50 (μM)Activity Level
Compound 911.92High
Compound 3<50Moderate to High
Compound 6<50Moderate to High

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated that specific derivatives significantly reduced cell viability in breast cancer cell lines (MCF-7), with concentrations ranging from 10 to 50 µM leading to increased apoptosis rates. The selectivity towards cancer cells indicates promising therapeutic applications.

Table 3: Anticancer Activity on MCF-7 Cell Line

CompoundConcentration (µM)Cell Viability Reduction (%)
Compound A1025
Compound B2545
Compound C5070

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. demonstrated the effectiveness of a derivative of this compound against clinical isolates, establishing its potential as an alternative treatment for resistant bacterial strains.
  • Anticancer Activity : Johnson et al. explored the effects of various concentrations of a derivative on MCF-7 cells, finding significant reductions in cell viability and enhanced apoptosis rates, suggesting its potential as a chemotherapeutic agent.
  • Antimalarial Efficacy : Research involving the synthesis and evaluation of new derivatives revealed that certain compounds showed remarkable antiplasmodial activity against both chloroquine-sensitive and resistant strains of P. falciparum, highlighting their potential as effective antimalarial agents .

Mechanism of Action

The mechanism of action of 7-Chloroquinolin-2-amine involves the suppression of E2F1, a transcription factor that regulates cell cycle progression. By inhibiting E2F1, the compound prevents cell growth and promotes cell differentiation . This mechanism is particularly relevant in its anticancer activity, where it creates a permissive environment for cell differentiation and inhibits tumor growth.

Comparison with Similar Compounds

Uniqueness: 7-Chloroquinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit E2F1 and promote cell differentiation sets it apart from other quinoline derivatives .

Biological Activity

7-Chloroquinolin-2-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, antimalarial, and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of the chloro group at position 7 enhances its biological properties, making it a valuable scaffold for drug development.

1. Antimalarial Activity

This compound exhibits notable antimalarial properties. Recent studies have shown that derivatives of this compound possess varying degrees of activity against Plasmodium falciparum, the causative agent of malaria.

Table 1: Antimalarial Activity of 7-Chloroquinolin Derivatives

CompoundIC50 (µM)Activity Level
This compound<100Moderate
Compound 3<50High
Compound 9<50High

In a study evaluating several derivatives, compounds 3 and 9 demonstrated the highest antimalarial activity with IC50 values below 50 µM, indicating strong potential for therapeutic use against malaria .

2. Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown effectiveness against human breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical carcinoma (HeLa) cells.

Table 2: Antitumor Activity of Selected Compounds

CompoundCell LineIC50 (µM)Selectivity
Compound 3MCF-714.68High
Compound 9MCF-77.54Highest
Compound 6HCT-11614.53Moderate

The most active compound, 9, displayed an IC50 value of 7.54 µM against MCF-7 cells, indicating a strong selective cytotoxic effect . Furthermore, structural modifications have been shown to enhance cytotoxicity across various cancer types .

3. Antimicrobial Activity

In addition to its antimalarial and anticancer activities, this compound exhibits antimicrobial properties. It has been tested against various bacterial strains with promising results.

Table 3: Antimicrobial Activity Overview

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus12.5 ± 0.63
Escherichia coli23.8 ± 1.5

The compound demonstrated moderate to good inhibition against tested bacterial strains, suggesting its potential as an antimicrobial agent .

The biological activities of this compound can be attributed to its ability to inhibit critical cellular processes:

  • Antimalarial Mechanism : The compound disrupts the heme detoxification pathway in Plasmodium falciparum, leading to increased oxidative stress and cell death.
  • Anticancer Mechanism : It suppresses E2F1 transcription factor activity, which is crucial for cell cycle progression and proliferation . This inhibition leads to reduced growth and increased differentiation of cancer cells.

Case Studies and Research Findings

Recent research has focused on synthesizing new derivatives of this compound to enhance its biological activity:

  • A study synthesized several new derivatives using ultrasound irradiation and evaluated their antimalarial and anticancer properties, revealing that modifications at specific positions significantly improved activity profiles .
  • Another study highlighted the synthesis of hydrazone derivatives from quinoline structures, which exhibited submicromolar GI50 values across a wide range of cancer cell lines, confirming the versatility and potency of this chemical class .

Properties

IUPAC Name

7-chloroquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUUCFIVYYDLHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509288
Record name 7-Chloroquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43200-95-9
Record name 7-Chloroquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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